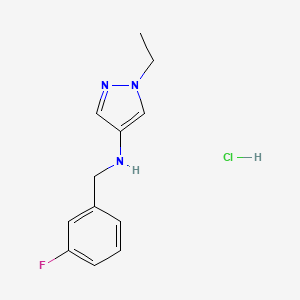![molecular formula C20H30N2O4 B12349644 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is a synthetic compound belonging to the indole class of chemicals It is structurally characterized by an indole core with a dipropylaminoethyl side chain and an acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Dipropylaminoethyl Side Chain: The side chain can be introduced via alkylation reactions. For instance, the indole derivative can be reacted with 2-chloro-N,N-dipropylethylamine in the presence of a base.
Acetylation: The final step involves acetylation of the hydroxyl group on the indole ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the indole ring or the acetate group.
Substitution: Nucleophilic substitution reactions can occur at the dipropylaminoethyl side chain, where halogenated reagents can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a dopamine agonist.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate involves its interaction with molecular targets such as dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can influence various signaling pathways in the brain, potentially leading to therapeutic effects in conditions like Parkinson’s disease.
類似化合物との比較
Similar Compounds
Ropinirole: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one, used as a dopamine agonist in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with a similar mechanism of action but different chemical structure.
Uniqueness
3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate is unique due to its specific structural features, such as the acetate group, which may confer distinct pharmacokinetic properties compared to other dopamine agonists. This uniqueness can influence its absorption, distribution, metabolism, and excretion, potentially leading to different therapeutic outcomes.
特性
分子式 |
C20H30N2O4 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
acetic acid;[3-[2-(dipropylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C18H26N2O2.C2H4O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21;1-2(3)4/h6-8,13,19H,4-5,9-12H2,1-3H3;1H3,(H,3,4) |
InChIキー |
IGOODFMYAIPNQA-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)




![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)


![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)
